

Technical Support Center: Enhancing Power Conversion Efficiency of Bismuth Perovskite Solar Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bismuth;potassium;iodide*

Cat. No.: *B11823123*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and characterization of bismuth-based perovskite solar cells (PSCs).

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low Power Conversion Efficiency (PCE)

- Question: My bismuth PSC shows very low overall PCE. What are the likely causes and how can I improve it?
- Answer: Low PCE in bismuth PSCs is a multifaceted issue often stemming from poor film quality, suboptimal energy level alignment, or high charge recombination. Bismuth-based perovskites are known for their rapid crystallization, which can lead to rough surfaces and poor film coverage.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Potential Causes and Solutions:

Potential Cause	Recommended Solution
Poor Perovskite Film Morphology	Optimize the deposition process. Employing an anti-solvent dripping technique during spin coating can help control the crystallization process and result in a more uniform and dense film. ^{[4][5]} Solvent vapor annealing is another effective method to improve film quality. ^[1]
High Defect Density	Introduce additives to the precursor solution. For instance, the use of guanidinium thiocyanate (GuaSCN) has been shown to improve film quality and reduce defects. ^[6] Another approach is the incorporation of additives like methylammonium chloride (MACl) which can significantly enhance PCE. ^[7]
Suboptimal Bandgap	Consider compositional engineering. The bandgap of some bismuth-based materials can be tuned, for example, sulfur doping has been reported to reduce the bandgap of MA ₃ Bi ₂ I ₉ . ^[2] A graded bandgap design within the device architecture can also maximize absorption of the solar spectrum. ^[8]
Inefficient Charge Extraction	Ensure proper energy level alignment between the perovskite layer and the charge transport layers (ETL and HTL). This may require selecting alternative ETL or HTL materials.

Issue 2: Poor Film Quality (Pinholes, Roughness, Incomplete Coverage)

- Question: I'm struggling to create a uniform and pinhole-free bismuth perovskite film. What fabrication parameters should I focus on?
- Answer: Achieving a high-quality bismuth perovskite film is challenging due to its rapid and complex crystallization kinetics.^{[1][3]} The formation of pinholes and a rough surface are common problems that can lead to short-circuiting and reduced device performance.^[9]

Potential Causes and Solutions:

Potential Cause	Recommended Solution
Rapid Crystallization	Implement an anti-solvent dripping step during spin coating. The anti-solvent induces rapid nucleation, leading to a denser and more uniform film. [4] [10] The timing and volume of the anti-solvent are critical parameters to optimize.
Inappropriate Solvent System	Utilize a co-solvent system, such as a mixture of γ -butyrolactone (GBL) and dimethyl sulfoxide (DMSO). DMSO can form an intermediate phase with the precursors, allowing for more controlled crystallization upon annealing. [4]
Non-optimal Annealing	Systematically optimize the annealing temperature and time. The annealing process is crucial for removing residual solvent and promoting crystal growth.
Substrate Contamination	Ensure rigorous cleaning of the substrate before deposition. Any particulate or chemical residue can act as a nucleation site for defects.

Issue 3: Low Open-Circuit Voltage (VOC)

- Question: My device has a significantly lower VOC than expected. What factors contribute to this and how can it be improved?
- Answer: A low VOC is often indicative of high recombination losses within the device, which can occur at interfaces or within the bulk of the perovskite layer.[\[11\]](#)

Potential Causes and Solutions:

Potential Cause	Recommended Solution
High Recombination Rates	Introduce passivating agents to reduce defect states at the perovskite surface and grain boundaries. Passivating layers can help to boost the VOC. [11]
Energy Level Mismatch	Ensure proper alignment of the energy levels between the perovskite, ETL, and HTL to facilitate efficient charge separation and minimize recombination at the interfaces.
Presence of Impurities	Use high-purity precursor materials. Impurities can act as recombination centers.

Issue 4: Low Short-Circuit Current Density (JSC)

- Question: The JSC of my bismuth PSC is low, even with seemingly good light absorption. What could be the reason?
- Answer: Low JSC can be attributed to several factors including inefficient light harvesting, poor charge transport, and high series resistance.[\[12\]](#)

Potential Causes and Solutions:

Potential Cause	Recommended Solution
Incomplete Light Absorption	Optimize the thickness of the perovskite absorber layer. A thicker layer absorbs more light but can also lead to increased recombination if the carrier diffusion length is short.
Poor Charge Carrier Mobility	Improve the crystallinity of the perovskite film through optimized annealing or the use of additives. Better crystallinity can lead to improved charge transport.
High Series Resistance	Ensure good contact between the perovskite layer, charge transport layers, and the electrodes. Poor interfaces can impede charge collection.

Issue 5: Low Fill Factor (FF)

- Question: My J-V curve shows a poor "squareness," resulting in a low FF. How can I address this?
- Answer: The fill factor is sensitive to both series and shunt resistance in the solar cell. A low FF indicates significant power loss due to these resistances.[\[11\]](#)

Potential Causes and Solutions:

Potential Cause	Recommended Solution
High Series Resistance	Optimize the thickness and conductivity of the charge transport layers and ensure low-resistance contacts with the electrodes.
Shunt Pathways	Improve the uniformity of the perovskite film to eliminate pinholes and other defects that can create alternative current paths (shunts). [9] [11]
Charge Carrier Trapping	Reduce defect density in the perovskite layer through methods like additive engineering and solvent annealing to minimize charge trapping.

Frequently Asked Questions (FAQs)

Q1: Why use bismuth as an alternative to lead in perovskite solar cells?

A1: The primary motivation for replacing lead (Pb) in perovskite solar cells is to address the toxicity and environmental concerns associated with lead.[\[1\]](#)[\[3\]](#) Bismuth (Bi) is a non-toxic and earth-abundant element that has been explored as a viable alternative.[\[2\]](#)

Q2: What are the main challenges associated with bismuth-based PSCs?

A2: The main challenges for bismuth-based PSCs are their lower power conversion efficiency compared to their lead-based counterparts.[\[1\]](#)[\[3\]](#) This is primarily due to difficulties in fabricating high-quality thin films with good morphology, as bismuth-based materials tend to crystallize rapidly and form less uniform layers.[\[1\]](#)[\[2\]](#) They can also suffer from large bandgaps and poor film morphology.[\[1\]](#)

Q3: What is a typical device architecture for a bismuth PSC?

A3: A common architecture is the n-i-p structure, which consists of an electron transport layer (ETL) like TiO₂, the bismuth-based perovskite absorber layer, and a hole transport layer (HTL) such as Spiro-OMeTAD, sandwiched between two electrodes.[\[8\]](#)

Q4: What is the "anti-solvent dripping" technique and why is it important?

A4: The anti-solvent dripping technique is a crucial step in the solution-processing of many perovskite films. It involves dropping a solvent in which the perovskite precursors are insoluble (the anti-solvent, e.g., toluene or chlorobenzene) onto the spinning substrate during the spin coating process.[4][5] This induces rapid supersaturation and nucleation, leading to the formation of a more uniform and compact perovskite film with smaller grain sizes, which is essential for high-performance solar cells.[4]

Q5: How do additives improve the performance of bismuth PSCs?

A5: Additives can play several roles in improving the performance of bismuth PSCs. They can help control the crystallization process, leading to better film morphology.[6] Additives can also passivate defects within the perovskite layer and at its interfaces, which reduces charge recombination and improves the VOC and FF.[13] For example, the introduction of guanidinium thiocyanate (GuaSCN) has been shown to effectively control the nucleation of $\text{Cs}_2\text{AgBiBr}_6$ crystals.[6]

Quantitative Data Summary

The following tables summarize the performance parameters of bismuth-based PSCs with different enhancement strategies.

Table 1: Performance of Bismuth-based PSCs with Additive Engineering

Perovskite Composite Additive	VOC (V)	JSC (mA/cm ²)	FF (%)	PCE (%)	Reference
Cs:Bi:Sb = 1:0.5:0.5	None	-	-	0.68	[7]
Cs:Bi:Sb = 1:0.5:0.5	100 mol% MACl	5.65	-	2.36	[7]
Cs ₂ AgBiBr ₆	None	-	-	-	[6]
Cs ₂ AgBiBr ₆	10% GuaSCN	-	-	3.02	[6]

Table 2: Performance of Bismuth-based PSCs with Other Enhancement Strategies

Perovskite System	Enhancement Strategy	VOC (V)	JSC (mA/cm ²)	FF (%)	PCE (%)	Reference
CABI	Pristine Film	-	-	-	0.55	[1]
CABI	H ₃ PO ₂ incorporation & Solvent Vapor Annealing	-	-	-	2.22	[1]
Bi-halide	Single Active Layer	-	-	-	-	[8]
Bi-halide	Graded Bandgap Structure	0.940	20-30	~58	-	[8]
ABI	Without CsI interlayer	-	-	-	-	[1]
ABI	With CsI interlayer	-	-	-	2.27	[1]

Experimental Protocols

Protocol 1: Solution-Processed Bismuth Perovskite Film Fabrication with Anti-Solvent Dripping

This protocol describes a general procedure for depositing a bismuth perovskite layer using a one-step spin-coating method with an anti-solvent dripping technique.

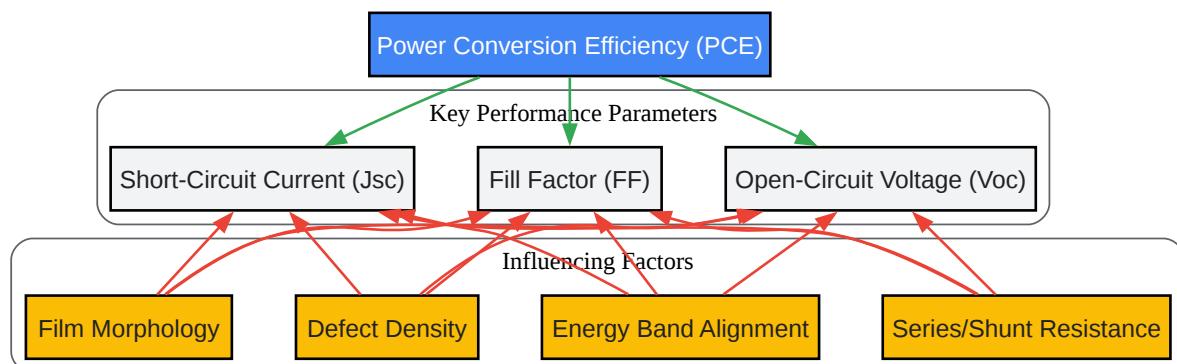
Materials:

- Bismuth-based perovskite precursor solution (e.g., CsI and BiI₃ in a mixed solvent of GBL and DMSO)

- Substrate with ETL (e.g., ITO/SnO₂)
- Anti-solvent (e.g., Toluene or Chlorobenzene)
- Electronic pipette
- Spin coater
- Hotplate

Procedure:

- Substrate Preparation: Thoroughly clean the ETL-coated substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun.
- Precursor Deposition:
 - Place the substrate on the spin coater chuck.
 - Dispense a sufficient amount of the bismuth perovskite precursor solution to cover the substrate.
- Spin Coating and Anti-Solvent Dripping:
 - Start the spin coating program. A typical two-step program might be:
 - Step 1: 1000 rpm for 10 seconds (for spreading the solution).
 - Step 2: 5000 rpm for 30 seconds (for film formation).
 - During the second step (e.g., at 15 seconds into the 30-second step), rapidly dispense a controlled volume (e.g., 100-200 µL) of the anti-solvent onto the center of the spinning substrate using an electronic pipette. A color change in the film should be observed.
- Annealing:
 - Immediately transfer the substrate to a preheated hotplate.


- Anneal the film at a specific temperature and duration (e.g., 100°C for 10 minutes) to promote crystallization and remove residual solvents. The optimal annealing conditions will depend on the specific perovskite composition.
- Cooling: Allow the substrate to cool down to room temperature before depositing the subsequent layers.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for solution-processed bismuth PSC fabrication.

[Click to download full resolution via product page](#)

Caption: Factors influencing the PCE of bismuth PSCs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of Solution-Processed Bi/Sb Solar Cells by Automated Robotic Experiments Equipped with Microwave Conductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semarakilmu.com.my [semarakilmu.com.my]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Power Conversion Efficiency of Bismuth Perovskite Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11823123#strategies-to-enhance-the-power-conversion-efficiency-of-bismuth-pscs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com